molecular formula C10H9NO3 B1356679 6-Methoxy-1H-indole-3-carboxylic acid CAS No. 90924-43-9

6-Methoxy-1H-indole-3-carboxylic acid

Cat. No. B1356679
CAS RN: 90924-43-9
M. Wt: 191.18 g/mol
InChI Key: LPBGVZVDBKMWFS-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-3-carboxylic acid is a unique chemical compound with the empirical formula C10H9NO3 . It has a molecular weight of 191.18 and is typically found in solid form . The IUPAC name for this compound is 6-methoxy-1H-indole-3-carboxylic acid .


Molecular Structure Analysis

The SMILES string for 6-Methoxy-1H-indole-3-carboxylic acid is COc1ccc2c(c[nH]c2c1)C(O)=O . This indicates the presence of a methoxy group (OCH3) attached to the 6th carbon of the indole ring and a carboxylic acid group (COOH) attached to the 3rd carbon of the indole ring .


Physical And Chemical Properties Analysis

6-Methoxy-1H-indole-3-carboxylic acid is a solid at room temperature . It is stable within a pH range of 6–7 and at temperatures of up to 50 °C .

Scientific Research Applications

Antifungal Applications

6-Methoxy-1H-indole-3-carboxylic acid has been identified as an antifungal metabolite produced by Bacillus toyonensis . It has shown potential antifungal activity towards Candida albicans and Aspergillus niger clinical isolates . The compound remains stable within a pH range of 6–7 and at temperatures of up to 50 °C .

Antiviral Applications

Indole derivatives, including 6-Methoxy-1H-indole-3-carboxylic acid, have been reported to possess antiviral properties . They have been used in the preparation of various antiviral agents .

Anti-inflammatory Applications

Indole derivatives have been found to exhibit anti-inflammatory activities . This makes them valuable in the development of new therapeutic drugs for treating inflammation-related conditions .

Anticancer Applications

Indole derivatives have been used in the preparation of anticancer immunomodulators . They have also been used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase, which has implications in cancer treatment .

Antibacterial Applications

6-Methoxy-1H-indole-3-carboxylic acid has been used in the preparation of antibacterial agents . This highlights its potential in combating bacterial infections .

Antidiabetic Applications

Indole derivatives have been reported to possess antidiabetic properties . This makes them valuable in the development of new therapeutic drugs for treating diabetes .

Antimalarial Applications

Indole derivatives have been found to exhibit antimalarial activities . This makes them valuable in the development of new therapeutic drugs for treating malaria .

Anticholinesterase Applications

Indole derivatives have been reported to possess anticholinesterase activities . This makes them valuable in the development of new therapeutic drugs for treating conditions related to the cholinergic system .

Safety and Hazards

This compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may focus on developing new synthesis methods and exploring the potential biological applications of 6-Methoxy-1H-indole-3-carboxylic acid and similar compounds.

properties

IUPAC Name

6-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBGVZVDBKMWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590802
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indole-3-carboxylic acid

CAS RN

90924-43-9
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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